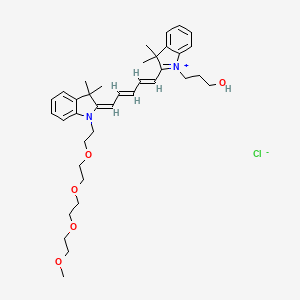

N-(m-PEG4)-N'-hydroxypropyl-Cy5

Description

Properties

Molecular Formula |

C37H51ClN2O5 |

|---|---|

Molecular Weight |

639.3 g/mol |

IUPAC Name |

3-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol chloride |

InChI |

InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

FKGCBDKCXSNHNK-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(m-PEG4)-N'-hydroxypropyl-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-(m-PEG4)-N'-hydroxypropyl-Cy5

This technical guide provides a comprehensive overview of this compound, a fluorescent probe with significant potential in biomedical research and drug development. We will delve into its chemical properties, synthesis, and applications, offering detailed protocols and quantitative data to support its use in the laboratory.

Introduction to this compound

This compound is a specialized chemical compound that integrates a near-infrared (NIR) cyanine (B1664457) dye (Cy5), a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive hydroxyl group. This unique combination of components makes it a versatile tool for fluorescently labeling and tracking biomolecules.

-

Cy5 (Cyanine5) : The core of this probe is the Cy5 dye, a fluorescent molecule that absorbs light in the far-red region of the spectrum (around 650 nm) and emits in the near-infrared range (around 670 nm).[1][2] This is particularly advantageous for biological imaging, as it minimizes autofluorescence from tissues and allows for deeper light penetration.[2]

-

m-PEG4 Linker : The monomethoxy polyethylene glycol (PEG) chain with four repeating units serves multiple purposes. It significantly enhances the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous biological environments.[3][4] This process, known as PEGylation, also reduces non-specific binding to biomolecules, improving the signal-to-noise ratio in imaging experiments.[5][6]

-

Hydroxypropyl Group : The terminal hydroxypropyl group provides a reactive handle for conjugation. The hydroxyl (-OH) group can be used for further chemical modifications, allowing the probe to be attached to a variety of molecules, such as proteins, antibodies, or nanoparticles.[7][8]

Core Properties and Quantitative Data

The properties of this compound are largely determined by its constituent parts. Below is a summary of its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C37H51ClN2O5 | [9] |

| Molecular Weight | 639.30 g/mol | [9] |

| CAS Number | 2107273-20-9 | [9] |

| Excitation Maximum (λex) | ~649-650 nm | [7][10] |

| Emission Maximum (λem) | ~666-670 nm | [2][10] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | [10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.2 (for unconjugated Cy5) | [11] |

| Solubility | Water, DMSO, DMF | [7] |

Synthesis and Chemical Workflow

The synthesis of this compound involves a multi-step process where the Cy5 dye is modified with the PEG linker and the hydroxypropyl group. While specific proprietary synthesis methods may vary, a general representative workflow is outlined below. This process typically involves the reaction of an activated Cy5 derivative (like Cy5-NHS ester) with an amine-functionalized PEG linker that already contains the protected hydroxypropyl group, followed by deprotection.

A representative workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis of a Cy5-PEG Conjugate

The following is a generalized protocol for the conjugation of an NHS-activated Cy5 dye to an amine-functionalized PEG linker, adapted from similar published procedures.[3]

-

Reagent Preparation : Dissolve the amine-functionalized PEG linker (with the desired functional group, e.g., a protected hydroxypropyl group) and Cy5-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). The molar ratio should be optimized, but a slight excess of the amine-PEG is often used.

-

Reaction : Mix the solutions and stir the reaction mixture in the dark at room temperature for 18-24 hours to allow for the formation of a stable amide bond.

-

Purification : The reaction mixture is then diluted with water and purified. A common method is size-exclusion chromatography (e.g., using a Sephadex column) to separate the PEG-conjugated dye from unreacted starting materials.

-

Characterization and Lyophilization : The fractions containing the desired product are identified by their characteristic blue color and absorbance at ~650 nm. These fractions are then combined and lyophilized to yield the final product as a blue solid.

-

Purity Analysis : The purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Applications in Research and Drug Development

The primary application of this compound is as a fluorescent probe for labeling and tracking biomolecules or nanoparticles in various biological systems. Its NIR fluorescence makes it ideal for in vivo imaging studies in small animals, where deep tissue penetration and low background signal are crucial.[5][12]

Key Application: Fluorescent Labeling of Antibodies for Cellular Imaging

This probe can be used to label antibodies for use in immunofluorescence microscopy, allowing for the visualization of specific cellular targets. The hydroxypropyl group can be activated (e.g., by converting it to an aldehyde) to react with primary amines on the antibody.

Workflow for labeling an antibody and subsequent cellular imaging.

Experimental Protocol: Cellular Imaging with a Labeled Probe

The following protocol outlines the general steps for using a fluorescently labeled biomolecule for imaging cells in culture.[12][13]

-

Cell Preparation : Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them until they reach the desired confluency.

-

Probe Incubation : Prepare a solution of the fluorescently labeled probe (e.g., the Cy5-labeled antibody) in an appropriate buffer or cell culture medium. The concentration should be optimized to maximize signal while minimizing background.

-

Labeling : Remove the culture medium from the cells and add the probe solution. Incubate for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the probe to bind to its target.

-

Washing : After incubation, aspirate the probe solution and wash the cells several times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound probe.

-

Imaging : Add fresh buffer or medium to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).

-

Data Analysis : Capture images and analyze the fluorescence intensity and localization to study the distribution and quantity of the target molecule.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its role as a reporter molecule. It does not typically participate in signaling pathways itself but is used to visualize and quantify components of these pathways. For example, if conjugated to an antibody that targets a specific cell surface receptor, it can be used to monitor receptor internalization, a key event in many signaling cascades.

Logical relationship of the probe in tracking a cell surface receptor.

By providing a robust fluorescent signal in the near-infrared spectrum, coupled with the biocompatibility of a PEG linker, this compound stands as a powerful tool for researchers aiming to elucidate complex biological processes at the molecular level.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. opticalpathways.com [opticalpathways.com]

An In-Depth Technical Guide to the Spectroscopic Properties of N-(m-PEG4)-N'-hydroxypropyl-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-hydroxypropyl-Cy5, with a focus on its core spectroscopic properties and the experimental protocols for their characterization. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the core Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.

The photophysical properties of this compound are primarily dictated by the Cy5 fluorophore, a widely used cyanine (B1664457) dye that fluoresces in the far-red region of the electromagnetic spectrum. This spectral range is advantageous for biological imaging applications due to reduced autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio.

While specific, experimentally-derived spectroscopic data for the this compound variant is not widely published, its spectral characteristics can be closely approximated by those of the structurally similar analog, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, and the parent Cy5 dye. The addition of the hydrophilic PEG and hydroxypropyl groups is primarily intended to improve solubility and reduce non-specific binding, with minimal expected impact on the core spectral properties such as the excitation and emission maxima.

Core Spectroscopic Properties

The key spectral characteristics for this compound are summarized below. It is important to note that these values are based on data for the closely related N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and standard Cy5 dyes. For applications requiring high precision, it is recommended that researchers perform their own spectral characterization.

| Spectroscopic Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (Close Analog) | Standard Cy5 |

| Excitation Maximum (λex) | 649 - 650 nm[1][2][3] | ~649 - 651 nm[1] |

| Emission Maximum (λem) | 667 - 691 nm[1][2][3] | ~666 - 671 nm[1] |

| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹[1] |

| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[2] | ~0.2[1] |

| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |

| Solubility | Water, DMSO, DMF, DCM[1] | Soluble in organic solvents like DMSO and DMF; water solubility can be limited.[1] |

Experimental Protocols

Accurate and reproducible measurements are critical for the effective use of fluorescent probes. Below are detailed protocols for the determination of the absorbance and fluorescence spectra of this compound.

Protocol 1: Determining the Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum to determine the excitation maximum (λex) and calculate the molar extinction coefficient (ε).

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes for accurate dilutions

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be accurately known.[1]

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[1]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the instrument to warm up as per the manufacturer's instructions. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]

-

Blank Measurement: Fill a quartz cuvette with the same solvent used for the working solution to serve as a blank.[1] Place the cuvette in the spectrophotometer and record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]

-

Sample Measurement: Empty the blanking cuvette and fill it with the this compound working solution. Acquire the absorbance spectrum.[1]

-

Data Analysis:

-

The resulting spectrum will show the absorbance of the dye as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

-

Protocol 2: Determining the Fluorescence Excitation and Emission Spectra

This protocol details the general procedure for measuring the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., PBS, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the desired buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[4]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[4]

-

References

The Strategic Advantage of PEGylation for Cy5 Dyes in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The far-red fluorescent dye, Cyanine5 (Cy5), is a cornerstone of modern biological research and diagnostics. Its favorable spectral properties, including a high molar extinction coefficient and emission in a region with minimal cellular autofluorescence, have made it a popular choice for a wide array of applications, from super-resolution microscopy to in vivo imaging. However, the inherent hydrophobicity of the Cy5 core can lead to significant challenges in aqueous environments, including poor solubility, aggregation-induced fluorescence quenching, and non-specific binding to biomolecules. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations, enhancing the performance and reliability of Cy5-based probes in biological systems. This technical guide provides a comprehensive overview of the benefits of PEGylating Cy5 dyes, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Benefits of PEGylating Cy5 Dyes

The addition of hydrophilic PEG chains to the Cy5 core imparts several advantageous properties that are critical for robust performance in aqueous solutions.

Enhanced Aqueous Solubility and Prevention of Aggregation

One of the most significant challenges with unmodified Cy5 dyes is their tendency to aggregate in aqueous buffers, forming non-fluorescent H-aggregates that drastically reduce the overall fluorescence signal.[1] PEGylation directly addresses this issue by increasing the hydrophilicity of the dye molecule.[2][3][4] The flexible, hydrophilic PEG chains effectively shield the hydrophobic cyanine (B1664457) core, preventing intermolecular interactions and subsequent aggregation.[5] This results in a more stable and reliable fluorescent probe in aqueous media.

Reduction of Non-Specific Binding

In biological assays, non-specific binding of fluorescent probes to proteins and other cellular components can lead to high background signals and reduced sensitivity. The "stealth" properties conferred by PEGylation are highly effective in mitigating this issue.[5][6] The hydrated PEG chains form a protective layer that sterically hinders non-specific interactions with biomolecules, leading to a significant reduction in background fluorescence and an improved signal-to-noise ratio in imaging and detection assays.[7][8] This is particularly crucial for in vivo applications where probes are exposed to a complex biological milieu.[5][9]

Impact on Photophysical Properties

The influence of PEGylation on the photophysical properties of Cy5 can be complex and is dependent on the specific linker and local environment. While the primary motivation for PEGylation is to improve solubility and reduce non-specific binding, it can also modulate the quantum yield and brightness of the dye. Some studies report a potential decrease in the molar extinction coefficient and quantum yield for certain PEGylated Cy5 derivatives compared to their non-PEGylated counterparts.[2] Conversely, other research indicates that by preventing aggregation and providing a more favorable microenvironment, PEGylation can lead to an increase in fluorescence quantum yield.[10] For instance, one study reported a 1.8-fold increase in the fluorescence of Cy5-PEG compared to the unmodified dye.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing non-PEGylated and PEGylated Cy5 dyes based on available literature. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and thus the data is compiled from various sources.

| Spectroscopic Property | Non-PEGylated Cy5-NHS Ester | PEGylated Cy5 Derivative | Reference |

| Excitation Maximum (λex) | ~646 - 649 nm | ~649 - 650 nm | [2] |

| Emission Maximum (λem) | ~662 - 671 nm | ~667 - 691 nm | [2] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | 0.07 - 0.32 | [2][11] |

| Physicochemical Property | Non-PEGylated Cy5 | PEGylated Cy5 | Reference |

| Aqueous Solubility | Limited, prone to aggregation | Significantly enhanced | [2][3][4] |

| Non-Specific Binding | High | Significantly reduced | [5][6][7][8] |

| In Vivo Circulation Time | Short | Increased | [5][12] |

Experimental Protocols

Protocol 1: PEGylation of Cy5 NHS Ester

This protocol describes a general method for conjugating an amine-reactive Cy5 NHS ester to an amine-terminated PEG.

Materials:

-

Cy5 NHS ester

-

Amine-terminated PEG (e.g., MeO-PEG-NH₂) of desired molecular weight

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Lyophilizer

Procedure:

-

Dissolution of Reactants: Dissolve the amine-terminated PEG in the reaction buffer to a final concentration of 10 mg/mL. Separately, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.[13]

-

Conjugation Reaction: Slowly add a 2-5 fold molar excess of the Cy5 NHS ester stock solution to the stirring PEG solution.

-

Incubation: Protect the reaction mixture from light and stir at room temperature for 2-4 hours, or overnight at 4°C.

-

Purification: Purify the PEG-Cy5 conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water or a suitable buffer.[3]

-

Characterization: Collect the colored fractions and confirm the conjugation and purity using UV-Vis spectroscopy (to determine the dye and PEG concentration) and HPLC.

-

Lyophilization: Freeze-dry the purified PEG-Cy5 conjugate for long-term storage.

Protocol 2: Characterization of PEG-Cy5 Conjugates

A. Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Dissolve the PEG-Cy5 conjugate in a suitable aqueous buffer (e.g., PBS). Measure the absorbance spectrum to determine the concentration of Cy5 using its molar extinction coefficient at the absorption maximum (~650 nm).

-

Fluorescence Spectroscopy: Excite the sample at the absorption maximum and record the emission spectrum. The fluorescence quantum yield can be determined relative to a standard dye with a known quantum yield (e.g., Cresyl Violet in methanol).[14][15]

B. Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase or size-exclusion HPLC column to assess the purity of the PEG-Cy5 conjugate. The chromatogram should show a single major peak corresponding to the conjugate, with minimal peaks from free dye or unreacted PEG.

Visualizing Workflows and Concepts

PEGylation Reaction Workflow

Caption: Workflow for the synthesis and purification of a PEG-Cy5 conjugate.

Conceptual Diagram: Benefits of PEGylation

Caption: Conceptual overview of the problems addressed by PEGylating Cy5 dyes.

Conclusion

PEGylation is an indispensable tool for optimizing the performance of Cy5 dyes in aqueous and biological environments. By enhancing solubility, preventing aggregation, and reducing non-specific binding, PEGylation transforms Cy5 into a more robust and reliable probe for a multitude of applications in research, diagnostics, and drug development. While the impact on photophysical properties requires careful consideration and characterization for each specific conjugate, the overall benefits of PEGylation make it a critical modification for unlocking the full potential of Cy5 in demanding biological applications. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively implement and utilize PEGylated Cy5 dyes in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Biocompatibility of N-(m-PEG4)-N'-hydroxypropyl-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and biocompatibility of N-(m-PEG4)-N'-hydroxypropyl-Cy5, a fluorescent dye increasingly utilized in biological imaging and drug development. The strategic incorporation of a polyethylene (B3416737) glycol (PEG) linker and a hydroxypropyl group enhances the physicochemical properties of the parent Cy5 dye, making it more suitable for aqueous environments and in vivo applications.

Core Concepts: Solubility and Biocompatibility

The utility of a fluorescent probe in biological systems is fundamentally dependent on two key parameters: its ability to dissolve in physiological media (solubility) and its lack of toxicity to cells and tissues (biocompatibility).

Solubility: this compound has been designed for enhanced aqueous solubility. The presence of the hydrophilic PEG4 (tetraethylene glycol) chain significantly improves its solubility in water and biological buffers compared to the parent Cy5 dye, which is prone to aggregation in aqueous environments[1]. This enhanced solubility is critical for achieving uniform staining, preventing the formation of fluorescent aggregates that can lead to artifacts, and ensuring efficient delivery in solution-based assays and in vivo studies[1][2]. While specific quantitative solubility values are not always publicly available from manufacturers, the compound is readily soluble in a range of polar solvents.

Biocompatibility: The biocompatibility of a fluorescent dye is a measure of its interaction with biological systems. An ideal probe should exhibit minimal cytotoxicity and not interfere with normal cellular processes. The PEGylation of Cy5 is a widely adopted strategy to improve its biocompatibility[3]. The PEG chain can shield the dye from interactions with proteins and other biological macromolecules, reducing non-specific binding and potential immunogenicity. Furthermore, studies on related PEGylated cyanine (B1664457) dyes suggest they are safe for in vivo imaging, with some variants capable of crossing the blood-brain barrier without inducing neuroinflammation or toxicity.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for the solubility and biocompatibility of this compound and related compounds. It is important to note that specific quantitative data for this exact molecule is limited in the public domain, and the information provided for related compounds serves as a valuable reference.

Table 1: Solubility Profile

| Compound | Solvent | Reported Solubility | Reference |

| This compound | Water, DMSO, DMF, DCM | Soluble | [4][5][6] |

| PEGylated Voltage-Sensitive Dyes | Aqueous Solutions | > 1 mM | [2] |

| Cy5-PEG4-acid | DMSO, DMF, DCM | Soluble | [7] |

| Bis-(N,N'-carboxyl-PEG4)-Cy5 | Water, DMSO, DMF, DCM | Soluble | [8] |

Table 2: Biocompatibility Profile (Contextual Data)

| Compound/Material | Cell Line(s) | Assay | Key Findings | Reference |

| N-(2-hydroxypropyl) methacrylamide (B166291) copolymers containing adriamycin | Mouse splenocytes, human peripheral blood lymphocytes | [3H] thymidine (B127349) incorporation | Attachment of adriamycin to the copolymer considerably decreased its toxicity. | [9] |

| PEGylated liposomes | Not specified | In vivo | Prolonged circulation time and reduced toxicity. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and biocompatibility. The following are generalized protocols that can be adapted for the specific analysis of this compound.

Quantitative Aqueous Solubility Assessment

This protocol is based on the principle of measuring the concentration of a compound in a saturated solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

UV-Vis spectrophotometer

-

96-well UV-transparent microplates

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.

-

Prepare serial dilutions: Create a series of dilutions of the stock solution in DMSO to generate a standard curve.

-

Generate a standard curve: Measure the absorbance of the serial dilutions at the excitation maximum of the dye (approximately 650 nm) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a standard curve.

-

Prepare saturated solutions: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

-

Equilibrate: Rotate the tubes at room temperature for 24 hours to ensure the solution reaches equilibrium.

-

Separate undissolved solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Measure the concentration of the supernatant: Carefully collect the supernatant and measure its absorbance at 650 nm.

-

Determine solubility: Use the standard curve to determine the concentration of the dye in the supernatant. This concentration represents the aqueous solubility of the compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa) and a normal fibroblast cell line (e.g., L929)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10^4 cells/mL in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

The following diagrams illustrate key concepts related to the properties and assessment of this compound.

Caption: Molecular features contributing to the properties of this compound.

Caption: A typical workflow for assessing in vitro biocompatibility using the MTT assay.

Caption: A simplified diagram of apoptotic signaling pathways potentially affected by cytotoxic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]

- 7. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 8. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 9. Biocompatibility of N-(2-hydroxypropyl) methacrylamide copolymers containing adriamycin. Immunogenicity, and effect on haematopoietic stem cells in bone marrow in vivo and mouse splenocytes and human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(m-PEG4)-N'-hydroxypropyl-Cy5: Applications in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a specialized fluorescent probe designed for robust performance in a variety of biological imaging applications. This molecule incorporates a Cy5 core, a well-regarded far-red fluorophore, with a hydrophilic polyethylene (B3416737) glycol (PEG) linker. This strategic design enhances its utility in aqueous environments, making it a valuable tool for labeling and tracking biomolecules. This technical guide provides a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its use in biological research and drug development.

The presence of the PEG linker significantly improves the water solubility and biocompatibility of the Cy5 dye.[1][2] This modification helps to reduce non-specific binding and aggregation, which are common challenges with cyanine (B1664457) dyes in biological systems.[1] The terminal hydroxyl group offers a versatile point for further chemical modification and conjugation to various biomolecules.[2]

While primarily marketed as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), the inherent fluorescent properties of the Cy5 moiety make this compound a promising candidate for in vitro and in vivo imaging studies.[3][4]

Core Properties and Data

The functionality of this compound as a fluorescent probe is defined by its chemical and spectroscopic characteristics.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2107273-20-9 | [4] |

| Molecular Formula | C₃₇H₅₁ClN₂O₅ | [4] |

| Molecular Weight | 639.26 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Form | Solid | [4] |

Spectroscopic Properties

The core of this probe is the Cy5 dye, which exhibits fluorescence in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[5]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~667 nm | [5] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.2 | [5] |

Note: The extinction coefficient is an approximation based on a structurally similar compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5. The quantum yield is a typical value for Cy5 dyes.[5]

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for its spectroscopic characterization and a common application: protein labeling.

Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[5]

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to the known maximum (649 nm).[5]

-

Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the known maximum (667 nm).

-

Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[5]

-

Protein Labeling via Hydroxyl Group Functionalization

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[5]

Materials:

-

This compound

-

Activation reagents to convert the hydroxyl group to an NHS ester (e.g., disuccinimidyl carbonate, triethylamine (B128534) in anhydrous solvent).

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Activation of the Dye (Conversion to NHS Ester):

-

This step should be performed under anhydrous conditions.

-

Dissolve this compound in an appropriate anhydrous solvent.

-

Add an excess of an activating agent (e.g., disuccinimidyl carbonate) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

-

Purify the activated NHS ester of the dye.

-

-

Protein Labeling:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare a stock solution of the activated this compound-NHS ester in anhydrous DMSO.

-

Add the activated dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column.

-

The first colored fraction to elute will contain the purified, labeled protein.[6]

-

Collect fractions and analyze them using a spectrophotometer to determine the protein concentration (at 280 nm) and dye concentration (at ~649 nm).[6]

-

-

Storage:

-

Store the purified, labeled protein under appropriate conditions, protected from light.

-

Applications in Biological Imaging

Targeted Cancer Imaging

PEGylated fluorescent probes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to enable specific imaging of cancer cells. The PEG linker can help to improve the pharmacokinetics of the probe, leading to longer circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

Potential Signaling Pathway for Imaging: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway is frequently overactivated in many cancers and is a common target for therapy. A fluorescent probe targeting EGFR could be used to visualize tumor margins, assess receptor expression levels, and monitor therapeutic response.

Caption: EGFR signaling pathway with a targeted fluorescent probe.

Imaging in Drug Development and PROTACs

As this compound is designed as a linker for PROTACs, it can be used to create fluorescently labeled PROTACs. This allows for the visualization of the PROTAC's distribution, target engagement, and degradation of the protein of interest (POI).

Workflow for Imaging PROTAC Activity

Caption: Experimental workflow for imaging with a fluorescent PROTAC.

Conclusion

This compound is a versatile molecule with significant potential in biological imaging and drug development. Its enhanced hydrophilicity and biocompatibility, coupled with the favorable spectroscopic properties of the Cy5 dye, make it an attractive tool for researchers. While its primary application to date has been in the synthesis of PROTACs, its utility as a fluorescent probe for targeted imaging of cells and tissues is evident. The experimental protocols and potential applications outlined in this guide provide a framework for the effective use of this and similar PEGylated Cy5 probes in advancing biological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 3. n(mpeg4)n'hydroxypropylcy5 — TargetMol Chemicals [targetmol.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: N-(m-PEG4)-N'-hydroxypropyl-Cy5 as a Linker for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information. Researchers should consult original publications and validate all protocols.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The choice of linker chemistry, length, and composition affects a PROTAC's physicochemical properties, including its solubility, cell permeability, and pharmacokinetic profile. Fluorescently labeling PROTACs with dyes like Cy5 allows for direct visualization of their uptake, distribution, and target engagement within cells, providing invaluable tools for mechanism-of-action studies.

Properties of N-(m-PEG4)-N'-hydroxypropyl-Cy5

This compound is a functionalized cyanine (B1664457) dye that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This linker combines the spectral properties of Cy5 with the advantageous physicochemical properties of PEG.

Key Features:

-

Fluorescence: Cy5 is a far-red fluorescent dye with excitation and emission maxima typically around 650 nm and 670 nm, respectively. This spectral range minimizes interference from cellular autofluorescence, enabling high-contrast imaging.

-

PEG Spacer: The tetra-PEG (PEG4) unit enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. PEG linkers are also known for their flexibility, which can be crucial for allowing the optimal orientation of the two ligands for ternary complex formation.

-

Functional Groups: The presence of a hydroxypropyl group and a maleimide (B117702) group (in the 'm-PEG4' designation, 'm' typically stands for maleimide, though this can vary and should be confirmed by the supplier) provides reactive handles for conjugation to the target protein ligand and the E3 ligase ligand. The maleimide group is commonly used for conjugation to thiol groups (cysteine residues), while the hydroxyl group can be further functionalized if needed.

Synthesis and Experimental Protocols

The synthesis of a PROTAC using this compound as a linker generally involves a multi-step process. The following is a generalized protocol and should be adapted based on the specific chemistry of the warhead and E3 ligase ligand.

General Synthetic Workflow

The overall strategy involves the sequential or convergent synthesis of the final PROTAC molecule. A common approach is to first synthesize the warhead-linker and E3 ligase ligand-linker fragments and then conjugate them.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

Materials:

-

Target protein ligand (warhead) with a suitable functional group (e.g., a thiol for maleimide chemistry).

-

E3 ligase ligand (e.g., pomalidomide, VHL ligand) with a suitable functional group.

-

This compound linker.

-

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Purification: High-performance liquid chromatography (HPLC).

-

Analytical Instruments: Mass spectrometry (MS), Nuclear magnetic resonance (NMR).

Procedure:

-

Warhead-Linker Conjugation:

-

Dissolve the warhead in DMF.

-

Add the this compound linker in a 1:1.1 molar ratio (warhead:linker).

-

Add DIPEA (2-3 equivalents) to catalyze the reaction.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the warhead-linker conjugate by preparative HPLC.

-

Confirm the identity and purity of the product by MS and NMR.

-

-

Final PROTAC Assembly:

-

Dissolve the purified warhead-linker conjugate in DMF.

-

Add the E3 ligase ligand in a 1:1.2 molar ratio (conjugate:ligand).

-

Add a suitable coupling reagent (e.g., HATU, HOBt) and DIPEA.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the final fluorescent PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.

-

Characterization and Evaluation of Fluorescent PROTACs

Once synthesized, the fluorescent PROTAC must be evaluated for its biological activity and fluorescent properties.

In Vitro Characterization

| Parameter | Experimental Method | Typical Data/Observations |

| Binding Affinity | Fluorescence Polarization | Measurement of Kd values for binding to the target protein and E3 ligase. |

| Ternary Complex | TR-FRET, SPR, ITC | Confirmation of the formation of the target-PROTAC-E3 ligase complex. |

| Degradation Potency | Western Blot, In-Cell ELISA | Determination of DC50 (concentration for 50% degradation) and Dmax (maximal degradation). |

| Degradation Kinetcs | Time-course Western Blot | Measurement of the rate of target protein degradation. |

Cellular Imaging and Analysis

The Cy5 label allows for direct visualization of the PROTAC's behavior in live cells.

Experimental Protocol: Confocal Microscopy

-

Cell Culture: Plate cells of interest in a glass-bottom dish suitable for imaging.

-

PROTAC Treatment: Treat the cells with the fluorescent PROTAC at a desired concentration (e.g., 100 nM - 1 µM). Include control groups (vehicle only, non-fluorescent PROTAC).

-

Incubation: Incubate the cells for a specified time (e.g., 1-24 hours).

-

Imaging:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Image the cells using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., 633 nm excitation, 650-700 nm emission).

-

Co-staining with organelle markers (e.g., Hoechst for nucleus, MitoTracker for mitochondria) can provide information on subcellular localization.

-

-

Image Analysis: Quantify the fluorescence intensity and localization within different cellular compartments using image analysis software.

Caption: Workflow for cellular imaging of fluorescent PROTACs.

Mechanism of Action and Signaling Pathway

The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.

Conclusion

This compound serves as a valuable tool in the development and study of PROTACs. Its integrated fluorescent properties and favorable linker characteristics facilitate the synthesis of potent and traceable protein degraders. The ability to directly visualize PROTAC engagement with its target in a cellular context provides a deeper understanding of its mechanism of action, accelerating the design-make-test-analyze cycle in PROTAC-based drug discovery. Careful optimization of the linker attachment points and overall PROTAC architecture remains crucial for achieving desired efficacy and drug-like properties.

Methodological & Application

Application Notes and Protocols for N-(m-PEG4)-N'-hydroxypropyl-Cy5 Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically designed for the covalent labeling of proteins and other biomolecules. This dye features a Cy5 core, which provides intense fluorescence in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[1] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances its water solubility and can reduce non-specific binding, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3]

These application notes provide a detailed protocol for the successful conjugation of this compound to proteins via primary amines, typically the ε-amino groups of lysine (B10760008) residues.

Core Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by the Cy5 fluorophore. The key spectral properties are summarized below for effective experimental design and data analysis.

| Property | Value |

| Excitation Maximum (λex) | ~650 nm[4][5] |

| Emission Maximum (λem) | ~670 nm[4][6] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[1] |

| Quantum Yield (Φ) | ~0.2[1] |

| Recommended Laser Line | 633 nm or 647 nm[2] |

| Solubility | Water, DMSO, DMF[5] |

Experimental Protocols

This section outlines the necessary steps for labeling proteins with this compound, from protein preparation to the calculation of the degree of labeling.

I. Protein Preparation

For optimal labeling, the protein solution must be free of any primary amine-containing substances, such as Tris or glycine, as these will compete with the protein for reaction with the dye.

-

Buffer Exchange: If the protein of interest is in a buffer containing primary amines, a buffer exchange must be performed. This can be achieved through dialysis or the use of a desalting column. The recommended buffer for the labeling reaction is 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[4][6]

-

Protein Concentration: The efficiency of the labeling reaction can be dependent on the protein concentration. A concentration of at least 2 mg/mL is recommended, with optimal results often achieved between 5-10 mg/mL.[7]

II. Labeling Reaction

The following protocol is designed for labeling approximately 1 mg of protein. The reaction can be scaled up or down as needed, with proportional adjustments to the reagents.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][7]

-

Reaction Setup: In a microcentrifuge tube, combine the prepared protein solution with the dissolved dye. A 10-fold molar excess of the dye is a good starting point for optimization.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle mixing. It is crucial to protect the reaction from light to prevent photobleaching of the dye.[4][7]

III. Purification of the Labeled Protein

After the incubation period, it is essential to remove any unreacted dye from the labeled protein. This is a critical step to ensure low background fluorescence in downstream applications.[8]

-

Method Selection: The most common purification methods are size-exclusion chromatography (e.g., Sephadex G-25) or spin columns.[7][8] The choice of method will depend on the sample volume and the size of the protein.

-

Column Equilibration: Equilibrate the chosen column with an appropriate buffer, such as phosphate-buffered saline (PBS).

-

Purification: Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[9]

IV. Characterization of the Conjugate

To ensure the quality of the labeled protein, it is important to determine the degree of labeling (DOL).

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A650).[8]

-

Calculation of Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of the Cy5 dye at 650 nm.

-

-

DOL = Dye Concentration / Protein Concentration

An optimal DOL for most applications is typically between 2 and 4.[8]

-

Experimental Workflow

Caption: A streamlined workflow for protein labeling with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Fluorescence Signal | - Labeling reaction failed due to interfering substances.- Over-labeling causing fluorescence quenching. | - Ensure the protein buffer is free of primary amines and at the correct pH.[4][7]- Calculate the DOL. If it is too high (>8), reduce the dye-to-protein ratio in the labeling step.[8] |

| Free Dye Detected After Purification | - Inefficient purification method.- Column overload. | - For smaller proteins, ensure the size-exclusion resin has an appropriate fractionation range.[8]- Reduce the sample volume loaded onto the column. |

| Protein Aggregation | - Over-labeling can lead to protein precipitation. | - Decrease the amount of dye used in the labeling reaction or increase the protein concentration.[7] |

Signaling Pathway Example: Labeled Antibody in Immunofluorescence

Caption: Indirect immunofluorescence using a Cy5-labeled secondary antibody.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]

- 4. assaygenie.com [assaygenie.com]

- 5. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for N-(m-PEG4)-N'-hydroxypropyl-Cy5 in Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a fluorescent probe belonging to the cyanine (B1664457) dye family, characterized by its emission in the far-red region of the spectrum. This property is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio. The molecule incorporates a polyethylene (B3416737) glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility.[1] While primarily designed as a linker for Proteolysis Targeting Chimeras (PROTACs), its reactive hydroxyl group offers the potential for covalent conjugation to biomolecules, enabling its use in cell staining applications.[2]

This document provides detailed application notes and protocols for utilizing this compound for cell staining, focusing on its conjugation to antibodies for targeted immunofluorescence applications.

Spectroscopic Properties

The photophysical characteristics of this compound are principally determined by the Cy5 core. The inclusion of PEG linkers serves to improve its solubility in aqueous solutions and reduce non-specific binding.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.2 | [1] |

| Recommended Laser Line | 633 nm or 647 nm | [3] |

| Solubility | Water, DMSO, DMF | [4] |

Note: The extinction coefficient is an approximation based on a structurally similar molecule. The quantum yield is a typical value for Cy5 dyes.[1]

Mandatory Visualizations

Experimental Workflow: From Conjugation to Imaging

The following diagram outlines the overall workflow for using this compound in cell staining, which involves an initial activation and conjugation step, followed by the cell staining procedure and final imaging.

Caption: Workflow for Antibody Conjugation and Immunofluorescence Staining.

Experimental Protocols

The primary application of this compound in cell staining involves its covalent attachment to a targeting moiety, such as an antibody. The terminal hydroxyl group is not inherently reactive towards cellular components and requires chemical activation for conjugation.

Protocol 1: Activation of Hydroxyl Group and Conjugation to a Primary Antibody

This protocol describes the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines on an antibody.

Materials:

-

This compound

-

Primary antibody (amine-containing)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Disuccinimidyl carbonate (DSC) or similar activating agent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Activation of the Dye:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add an excess of DSC and a catalytic amount of TEA or DIPEA.

-

Stir the reaction at room temperature for 1-4 hours, protected from light.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the NHS ester.

-

-

Antibody Preparation:

-

Dissolve the primary antibody in the reaction buffer. The concentration should typically be in the range of 1-5 mg/mL.

-

-

Conjugation:

-

Add the activated Cy5-NHS ester solution dropwise to the antibody solution while gently stirring.

-

The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the Cy5-conjugated antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Protocol 2: Immunofluorescent Staining of Adherent Cells

This protocol outlines the use of the Cy5-conjugated antibody for staining fixed and permeabilized adherent cells.

Materials:

-

Cy5-conjugated primary antibody

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Coverslips with cultured adherent cells

Procedure:

-

Cell Preparation:

-

Wash the cells grown on coverslips three times with PBS.

-

Fix the cells by incubating with Fixation Solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (this step can be skipped for cell surface targets).

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[5]

-

-

Primary Antibody Incubation:

-

Dilute the Cy5-conjugated primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified, dark chamber.[5]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, ensuring to protect from light.[5]

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells two times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope (e.g., confocal) equipped with the appropriate filter set for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).

-

Protocol 3: Live-Cell Imaging Considerations

While this compound is not cell-permeable on its own, it can be conjugated to molecules that target the cell surface for live-cell imaging. The PEGylation is advantageous as it increases solubility and reduces non-specific binding.

For live-cell applications, it is crucial to:

-

Use a cell-surface-targeting antibody for conjugation.

-

Perform all incubation steps at 4°C to prevent internalization of the antibody-dye conjugate.

-

Use an appropriate live-cell imaging buffer.

-

Minimize light exposure to reduce phototoxicity.

Data Interpretation and Controls

To ensure the validity of the staining results, appropriate controls are essential:

-

Unstained Control: Cells that have not been treated with any fluorescent dye, to assess the level of autofluorescence.

-

Isotype Control: Cells stained with a Cy5-conjugated antibody of the same isotype but irrelevant specificity, to determine non-specific binding of the antibody conjugate.

-

Secondary Antibody Only Control (if applicable): If using an unconjugated primary and a Cy5-conjugated secondary antibody, this control assesses the non-specific binding of the secondary antibody.[5]

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background/Non-specific Staining | Inadequate blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Titrate the antibody to find the optimal concentration. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Weak or No Signal | Inefficient conjugation | Optimize the dye-to-antibody ratio and reaction conditions. |

| Low target protein expression | Use a positive control cell line known to express the target. | |

| Photobleaching | Use an antifade mounting medium and minimize light exposure during imaging. | |

| Incorrect filter set | Ensure the microscope filters are appropriate for Cy5. | |

| Cell Morphology is Poor | Harsh fixation or permeabilization | Optimize fixation and permeabilization conditions. |

| Phototoxicity (live-cell imaging) | Reduce laser power and exposure time. |

References

Application Notes and Protocols for N-(m-PEG4)-N'-hydroxypropyl-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a fluorescent probe belonging to the cyanine (B1664457) dye family, specifically Cy5. This molecule is functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal hydroxyl group. The Cy5 core provides strong fluorescence in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues. The PEG linker enhances the hydrophilicity and biocompatibility of the dye, improving its solubility in aqueous buffers and minimizing non-specific binding to cellular components. The terminal hydroxyl group allows for covalent conjugation to various biomolecules, such as antibodies, small molecules, or proteins, enabling the specific labeling and tracking of cellular targets in flow cytometry experiments.

This document provides detailed application notes and experimental protocols for the use of this compound in flow cytometry, a powerful technique for single-cell analysis.

II. Product Information and Spectroscopic Properties

The fundamental characteristics of this compound are crucial for designing and executing successful flow cytometry experiments.

| Property | Value |

| Excitation Maximum (λex) | ~650 nm |

| Emission Maximum (λem) | ~670 nm |

| Recommended Laser Line | 633 nm or 647 nm |

| Molecular Weight | Approximately 700 - 800 g/mol (varies slightly by manufacturer) |

| Solubility | Soluble in aqueous buffers (e.g., PBS), DMSO, DMF |

III. Key Applications in Flow Cytometry

The versatility of this compound, after conjugation to a targeting moiety, allows for its use in a wide range of flow cytometry applications, including:

-

Immunophenotyping: After conjugation to a specific antibody, it can be used to identify and quantify cell populations based on the expression of cell surface or intracellular markers.

-

Analysis of Cellular Signaling Pathways:

-

Phospho-Flow Cytometry: Conjugated to phospho-specific antibodies, it enables the detection and quantification of phosphorylated signaling proteins, providing insights into kinase cascades.

-

Apoptosis Assays: When conjugated to Annexin V, it can be used to detect the externalization of phosphatidylserine (B164497), an early marker of apoptosis.

-

Receptor Internalization: Labeled ligands can be used to monitor the internalization of cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

-

-

Cellular Uptake Studies: To study the internalization of nanoparticles, viruses, or other macromolecules by labeling them with the dye.

-

Cell Proliferation Assays: Can be used to track cell division by monitoring the dilution of the fluorescent signal in daughter cells.

IV. Experimental Protocols

A. Conjugation of this compound to a Targeting Moiety (e.g., Antibody)

The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules like primary amines. Therefore, a two-step process is required for conjugation: activation of the hydroxyl group and subsequent reaction with the targeting molecule. A common method for activating hydroxyl groups is to convert them into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester.

1. Activation of the Hydroxyl Group (Conversion to an NHS Ester):

-

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous reaction vessel

-

Magnetic stirrer and stir bar

-

-

Protocol:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add an excess of DSC or CDI and a catalytic amount of TEA or DIPEA to the solution.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the activation is complete, add NHS to the reaction mixture.

-

Continue stirring for another 1-2 hours to form the NHS ester.

-

The resulting Cy5-PEG-NHS ester can be purified by reverse-phase HPLC, though for many applications, the activated ester can be used directly in the next step after removing the excess activating reagents.

-

2. Conjugation of the Activated Dye to an Antibody:

-

Materials:

-

Activated this compound (as NHS ester)

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS pH 7.4-8.5)

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

-

-

Protocol:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 8.0).

-

Dissolve the activated Cy5-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

-

Add the activated dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Experimental Workflow for Antibody Conjugation

Caption: Workflow for the two-step conjugation of this compound to an antibody.

B. General Protocol for Intracellular Staining

This protocol is a general guideline and may require optimization depending on the cell type and the target protein.

-

Materials:

-

Cy5-conjugated antibody (or other targeting moiety)

-

Single-cell suspension of cells

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometry tubes

-

-

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).

-

Cell Surface Staining (Optional): If also staining for surface markers, perform this step before fixation. Incubate cells with the appropriate surface antibodies for 20-30 minutes at 4°C. Wash the cells with Flow Cytometry Staining Buffer.

-

Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature. This step cross-links proteins and stabilizes the cell morphology.

-

Washing: Wash the cells twice with PBS by centrifugation (e.g., 300-500 x g for 5 minutes).

-

Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This allows the antibody to access intracellular antigens.

-

Intracellular Staining: Centrifuge the cells and resuspend the pellet in Permeabilization Buffer containing the Cy5-conjugated antibody. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with Permeabilization Buffer.

-

Final Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

-

Experimental Workflow for Intracellular Staining

Caption: General workflow for intracellular staining using a Cy5-conjugated probe.

V. Application-Specific Protocols and Data

A. Analysis of Apoptosis via Annexin V Staining

Signaling Pathway: Apoptosis, or programmed cell death, is a critical cellular process. A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like Cy5.

Signaling Pathway Diagram: Apoptosis Detection

Caption: Detection of apoptosis using an Annexin V-Cy5 conjugate.

Experimental Protocol:

-

Induce apoptosis in your target cells using a known stimulus (e.g., staurosporine, UV irradiation). Include an untreated control population.

-

Harvest and wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-Cy5 conjugate to 100 µL of the cell suspension.

-

(Optional) Add a viability dye (e.g., Propidium Iodide or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Quantitative Data Summary:

| Treatment | % Annexin V-Cy5 Positive Cells | Mean Fluorescence Intensity (MFI) of Annexin V-Cy5 |

| Untreated Control | 5.2 ± 1.1 | 150 ± 25 |

| Apoptosis Inducer (Low Dose) | 25.8 ± 3.5 | 850 ± 95 |

| Apoptosis Inducer (High Dose) | 68.3 ± 5.2 | 1200 ± 150 |

B. Analysis of Kinase Signaling via Phospho-Flow Cytometry

Signaling Pathway: Protein phosphorylation is a fundamental mechanism of signal transduction. Phospho-flow cytometry allows for the measurement of the phosphorylation state of specific proteins within individual cells, providing a snapshot of signaling pathway activation.

Signaling Pathway Diagram: Phospho-Flow Cytometry

Purifying Protein-Cy5 Conjugates from Unreacted Dye: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with fluorescent dyes, such as Cyanine5 (Cy5), is a fundamental technique in various fields of biological research and drug development. Cy5, a bright and photostable far-red fluorescent dye, is commonly used for labeling proteins to enable their detection and quantification in applications like fluorescence microscopy, flow cytometry, and immunoassays.[1] Following the labeling reaction, the resulting mixture contains the desired protein-Cy5 conjugate, as well as unreacted or hydrolyzed "free" Cy5 dye. The presence of this unconjugated dye can lead to high background signals, inaccurate quantification, and non-specific signals, thereby compromising the reliability of downstream experiments.[1] Therefore, the removal of free Cy5 from the protein conjugate solution is a critical purification step.